(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate
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Overview
Description
(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate is an organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a tert-butylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate typically involves a condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-tert-butylbenzoic acid hydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in various biological assays.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic applications. This includes its use as a lead compound for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
Industrially, this compound may be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications where specific reactivity or stability is required.
Mechanism of Action
The mechanism of action of (E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(5-chloro-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate
- (E)-[(5-fluoro-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate
- (E)-[(5-iodo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate
Uniqueness
Compared to its analogs, (E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to biological targets or alter its chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(E)-(5-bromo-2-methoxyphenyl)methylideneamino] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-19(2,3)15-7-5-13(6-8-15)18(22)24-21-12-14-11-16(20)9-10-17(14)23-4/h5-12H,1-4H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRASILGKTJAX-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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